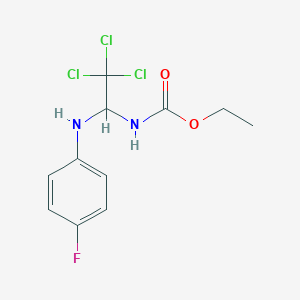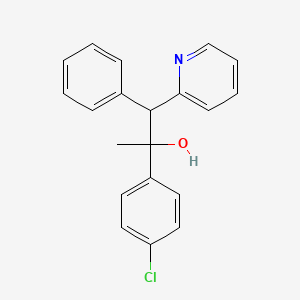
2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorphenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol ist eine organische Verbindung, die einen Pyridinring, eine Phenylgruppe und eine Chlorphenylgruppe aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Chlorphenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol umfasst typischerweise die Reaktion von 4-Chlorbenzaldehyd mit Acetophenon in Gegenwart einer Base, um ein Chalkon-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann unter sauren Bedingungen mit Pyridin einer Cyclisierungsreaktion unterzogen, um das Endprodukt zu erhalten . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Salzsäure oder Schwefelsäure.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-Chlorphenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem alkalischen Medium oder Chromtrioxid in Essigsäure.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Ketone oder Carbonsäuren.
Reduktion: Alkohole oder Amine.
Substitution: Entsprechende substituierte Derivate mit Aminen oder Thiolen.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorphenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Chlorphenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol beinhaltet seine Interaktion mit molekularen Zielen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle bindet und so den Zugang des Substrats verhindert . Außerdem kann es die Rezeptoraktivität modulieren, indem es als Agonist oder Antagonist wirkt und so zelluläre Signalwege beeinflusst .
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
2-(4-Chlorphenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Das Vorhandensein des Pyridinrings erhöht seine Fähigkeit, mit biologischen Zielen zu interagieren, während die Chlorphenylgruppe zu seiner Reaktivität bei Substitutionsreaktionen beiträgt .
Eigenschaften
CAS-Nummer |
6275-95-2 |
|---|---|
Molekularformel |
C20H18ClNO |
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C20H18ClNO/c1-20(23,16-10-12-17(21)13-11-16)19(15-7-3-2-4-8-15)18-9-5-6-14-22-18/h2-14,19,23H,1H3 |
InChI-Schlüssel |
IOJUSEUQECGGDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)
![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)
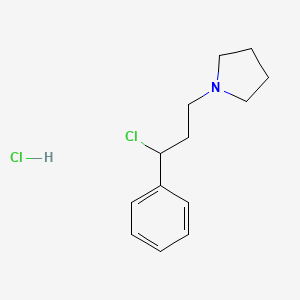
![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)
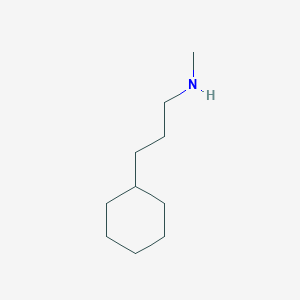
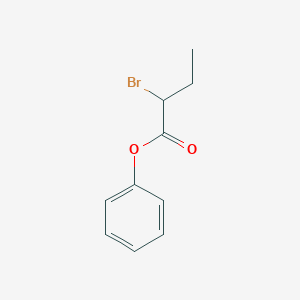

![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)


![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)

